molecular formula C6H6ClN3O B15250392 N-(6-Chloropyridazin-4-yl)acetamide

N-(6-Chloropyridazin-4-yl)acetamide

Cat. No.: B15250392
M. Wt: 171.58 g/mol
InChI Key: OOLSZGNASIQMMB-UHFFFAOYSA-N
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Description

N-(6-Chloropyridazin-4-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridazin-4-yl)acetamide typically involves the reaction of 6-chloropyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridazin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Reduction Reactions: Formation of amine derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

N-(6-Chloropyridazin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloropyridazin-3-yl)acetamide
  • N-(6-Chloropyrimidin-4-yl)acetamide
  • Sulfachloropyridazine

Uniqueness

N-(6-Chloropyridazin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-(6-chloropyridazin-4-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c1-4(11)9-5-2-6(7)10-8-3-5/h2-3H,1H3,(H,9,10,11)

InChI Key

OOLSZGNASIQMMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN=C1)Cl

Origin of Product

United States

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